Ammonium 1,4-dihydroxy-2-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium 1,4-dihydroxy-2-naphthoate is a chemical compound derived from 1,4-dihydroxy-2-naphthoic acid. It is an important intermediate in the biosynthesis of menaquinone (vitamin K2) and phylloquinone (vitamin K1), which are essential for various biological processes . This compound plays a crucial role in the electron transport chain in bacteria and is involved in the synthesis of several plant pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dihydroxy-2-naphthoate typically involves the conversion of o-succinylbenzoyl-CoA to 1,4-dihydroxy-2-naphthoyl-CoA, followed by hydrolysis to yield 1,4-dihydroxy-2-naphthoate . This process is catalyzed by the enzyme 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB), which is part of the crotonase superfamily . The reaction conditions often involve the use of specific cofactors and controlled pH levels to ensure optimal enzyme activity .
Industrial Production Methods
Industrial production of ammonium 1,4-dihydroxy-2-naphthoate can be achieved through microbial fermentation using genetically engineered strains of bacteria such as Escherichia coli or Bacillus subtilis . These bacteria are engineered to overexpress the enzymes involved in the biosynthesis pathway, leading to higher yields of the desired compound . The fermentation process is followed by purification steps, including chromatography, to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ammonium 1,4-dihydroxy-2-naphthoate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted naphthoates. These products have diverse applications in chemistry, biology, and industry.
Scientific Research Applications
Ammonium 1,4-dihydroxy-2-naphthoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its role in bacterial electron transport chains and its involvement in the biosynthesis of essential vitamins.
Medicine: Research is ongoing to explore its potential as a drug target for treating bacterial infections, given its role in menaquinone biosynthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ammonium 1,4-dihydroxy-2-naphthoate involves its role as an intermediate in the biosynthesis of menaquinone and phylloquinone. The compound is converted to 1,4-dihydroxy-2-naphthoyl-CoA by the enzyme MenB, which then undergoes further transformations to form the final vitamin products. The molecular targets and pathways involved include the enzymes and cofactors in the menaquinone biosynthesis pathway.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ammonium 1,4-dihydroxy-2-naphthoate include:
1,4-Dihydroxy-2-naphthoic acid: The parent compound from which this compound is derived.
2-Methoxy-1,4-naphthoquinone: A bioactive compound with anticancer properties.
6,7-Dihydroxy-2-naphthoic acid: Known for its inhibitory potency towards HIV-1 integrase.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of menaquinone and phylloquinone, which are essential for bacterial electron transport and plant pigment formation. Its ability to undergo various chemical reactions and form diverse products also adds to its uniqueness.
Properties
Molecular Formula |
C11H11NO4 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
azanium;2-carboxy-4-hydroxynaphthalen-1-olate |
InChI |
InChI=1S/C11H8O4.H3N/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9;/h1-5,12-13H,(H,14,15);1H3 |
InChI Key |
WIASFSYIHNRGNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2[O-])C(=O)O)O.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.